molecular formula C6H13NO3 B172704 N-Methyl-L-proline monohydrate CAS No. 199917-42-5

N-Methyl-L-proline monohydrate

Cat. No.: B172704
CAS No.: 199917-42-5
M. Wt: 147.17 g/mol
InChI Key: IXBKFJZWNAVSHW-JEDNCBNOSA-N
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Description

N-Methyl-L-proline monohydrate is an organic compound derived from L-proline, where the amino hydrogen is replaced by a methyl group. It is a white to off-white powder that is soluble in water and methanol . This compound is used in various scientific research applications due to its unique properties and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-L-proline monohydrate can be synthesized through several methods. One common method involves the coupling reaction of L-proline with methyl acrylate, followed by crystallization and purification . Another method involves the conversion of L-proline with chloral, followed by methylation with methyl bromide, and finally conversion with aqueous hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process includes the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-proline monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Methyl-L-proline monohydrate involves its interaction with various molecular targets and pathways. It acts as a chiral auxiliary, facilitating the formation of specific stereoisomers in asymmetric synthesis. It also interacts with enzymes and receptors, influencing biochemical pathways and metabolic processes .

Comparison with Similar Compounds

    L-Proline: The parent compound from which N-Methyl-L-proline monohydrate is derived.

    N-Benzyl-L-proline: Another derivative of L-proline with a benzyl group instead of a methyl group.

    N-Acetyl-L-proline: A derivative with an acetyl group.

Uniqueness: this compound is unique due to its specific methyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary, setting it apart from other proline derivatives .

Biological Activity

N-Methyl-L-proline monohydrate is a derivative of the amino acid proline, which has garnered attention for its unique biological activities. This article explores its biological activity, focusing on its roles in cellular processes, potential therapeutic applications, and relevant research findings.

N-Methyl-L-proline is a cyclic imino acid characterized by a methyl group attached to the nitrogen of the proline structure. This modification alters its physicochemical properties, influencing its solubility and interaction with biological molecules. The molecular formula is C6H11N1O2C_6H_{11}N_1O_2, with a molecular weight of approximately 129.16 g/mol.

Biological Roles

  • Cellular Metabolism :
    • Proline metabolism plays a significant role in various cellular functions, including energy production and cellular signaling. N-Methyl-L-proline may influence metabolic pathways similar to those of L-proline, impacting tissue regeneration and fibrosis progression .
  • Antimicrobial Activity :
    • Research indicates that proline-rich peptides exhibit antimicrobial properties, suggesting that N-Methyl-L-proline could contribute to innate immunity by modulating the activity of antimicrobial peptides (PrAMPs) in organisms .
  • Stabilization of Proteins :
    • N-Methyl-L-proline acts as a chemical chaperone, preventing protein aggregation and enhancing the stability of proteins such as monoclonal antibodies . This property is beneficial in biotechnological applications, particularly in the formulation of therapeutic proteins.

Case Studies and Experimental Evidence

  • Griselimycins : A notable study highlighted the incorporation of 4-methylproline into griselimycin compounds, which exhibit potent anti-tuberculosis activity. The presence of methylproline enhances metabolic stability and reduces degradation in biological systems . This suggests that modifications like N-Methyl-L-proline could enhance the efficacy of therapeutic peptides.
  • Proline Metabolism : A comprehensive review discussed how proline metabolism contributes to cell behavior, including proliferation and migration. The manipulation of proline pathways can lead to both beneficial outcomes (like tissue repair) and adverse effects (such as promoting cancer cell invasiveness) .

Comparative Analysis

The following table summarizes key findings related to N-Methyl-L-proline's biological activity compared to L-proline:

Property/ActivityN-Methyl-L-ProlineL-Proline
Chemical Structure Methylated form of prolineStandard cyclic amino acid
Role in Protein Stability Enhances stabilityActs as a stabilizer
Metabolic Pathways Similar to L-prolineInvolved in energy metabolism
Antimicrobial Properties Potential contributor via PrAMPsPresent in proline-rich antimicrobial peptides
Impact on Cell Behavior May influence proliferationInduces stem cell proliferation

Properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKFJZWNAVSHW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583529
Record name 1-Methyl-L-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199917-42-5
Record name 1-Methyl-L-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methyl-L-proline monohydrate
N-Methyl-L-proline monohydrate
N-Methyl-L-proline monohydrate
N-Methyl-L-proline monohydrate
N-Methyl-L-proline monohydrate
N-Methyl-L-proline monohydrate

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